molecular formula C7H5N3O4 B1592158 (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid CAS No. 56673-29-1

(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

Cat. No. B1592158
CAS RN: 56673-29-1
M. Wt: 195.13 g/mol
InChI Key: IOAZBYWRQMHWEG-UHFFFAOYSA-N
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Description

(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, or 5-CN-DHPAA, is a synthetic organic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. 5-CN-DHPAA is a member of the pyrimidine family of compounds, and has been found to possess a variety of properties that make it an attractive candidate for further research.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized various derivatives of (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, revealing the compound's potential in the development of new chemical entities. For instance, Xiong Jing (2011) demonstrated the synthesis of enantiomers using 5-fluorouracil-1-yl acetic acid and L- and D-alanine methyl ester, achieving yields of 82% and 80%, respectively (Xiong Jing, 2011). Such work underscores the compound's versatility in synthetic chemistry applications.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potential of derivatives of (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid has been a subject of research. A. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones showing good antibacterial and antifungal activities (A. Hossan et al., 2012). Furthermore, Xiong Jing (2011) reported certain selective antitumor activities of synthesized derivatives, highlighting the role of configuration in enhancing the compounds' efficacy (Xiong Jing, 2011).

Molecular Engineering and Organic Sensitizers

The compound and its derivatives have also been explored in the field of molecular engineering, particularly in the development of organic sensitizers for solar cell applications. Sanghoon Kim et al. (2006) engineered organic sensitizers with functionalized unsymmetrical structures, achieving high incident photon to current conversion efficiency (Sanghoon Kim et al., 2006).

Novel Synthetic Methodologies

Research has led to the development of novel synthetic methodologies involving derivatives of (5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid. Shujang Tu et al. (2003) described an effective synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives using boric acid as a catalyst, which simplifies the classical Biginelli reaction conditions (Shujang Tu et al., 2003).

properties

IUPAC Name

2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c8-1-4-2-10(3-5(11)12)7(14)9-6(4)13/h2H,3H2,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAZBYWRQMHWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614170
Record name (5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid

CAS RN

56673-29-1
Record name (5-Cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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